molecular formula C21H24N6O3 B2819624 N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251688-13-7

N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

カタログ番号: B2819624
CAS番号: 1251688-13-7
分子量: 408.462
InChIキー: UZSFPSGLFMFIAL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide features a pyrimido[4,5-d]pyrimidin-4-one core, substituted at position 7 with a morpholino group and at position 3 with an acetamide-linked 3-isopropylphenyl moiety. The morpholino group enhances solubility due to its polar nature, while the bulky isopropylphenyl substituent may influence target binding and metabolic stability .

特性

IUPAC Name

2-(2-morpholin-4-yl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)-N-(3-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3/c1-14(2)15-4-3-5-16(10-15)24-18(28)12-27-13-23-19-17(20(27)29)11-22-21(25-19)26-6-8-30-9-7-26/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSFPSGLFMFIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidopyrimidine ring system. Reagents such as urea, guanidine, or their derivatives are often used in the presence of catalysts like acids or bases.

    Introduction of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution reactions. Morpholine can react with halogenated intermediates to form the desired morpholino-substituted product.

    Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate compound with an acylating agent such as acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidopyrimidine core, potentially yielding alcohol derivatives.

    Substitution: The aromatic ring and the morpholino group can participate in various substitution reactions, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

科学的研究の応用

N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

作用機序

The mechanism of action of N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

類似化合物との比較

Core Heterocycle Variations

The pyrimido[4,5-d]pyrimidinone core is shared with compounds such as 7t, 7u, and 11f (), which exhibit modifications at positions 3 and 5. For example:

  • 7t: Substituted with a dimethylamino-methylpentanoyl group and a methylpyridinylamino moiety.

Key Difference: The target compound’s morpholino group (a six-membered oxygen-containing ring) contrasts with tetrahydropyrimidin-1-yl groups in (nitrogen-rich rings), which may alter electronic properties and hydrogen-bonding capacity .

Substituent Effects on Physicochemical Properties

Compound Substituent at Position 7 Substituent at Position 3 Melting Point (°C) Purity (%)
Target Compound Morpholino 3-isopropylphenyl-acetamide Not reported Not reported
Compound (24) Methyl-phenylamino Acetamide 143–145 73% yield
(7t) Methylpyridinylamino Complex peptidomimetic chain Not reported 99%
  • Morpholino vs. Methyl Groups: The morpholino group in the target compound likely improves water solubility compared to the methyl substituent in ’s compound, which has a lower polarity .

Q & A

Q. What are the key considerations in designing a synthetic route for N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide?

  • Methodological Answer : The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the pyrimido[4,5-d]pyrimidin-4(3H)-one core. Key steps include:
  • Coupling reactions : Use of nucleophilic substitution or Suzuki-Miyaura coupling to introduce the isopropylphenyl group .
  • Morpholine incorporation : Amidation or alkylation under basic conditions (e.g., NaOH) in polar aprotic solvents like dimethylformamide (DMF) .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization to achieve >95% purity .
  • Critical parameters : Temperature control (60–80°C for amidation), inert atmosphere (N₂/Ar), and stoichiometric precision to minimize by-products .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of analytical techniques:
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of unreacted intermediates (e.g., morpholine protons at δ 3.5–3.7 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity; retention time compared to standards .
  • Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .

Q. What in vitro assays are appropriate for initial evaluation of its biological activity?

  • Methodological Answer : Begin with target-agnostic screens to identify potential mechanisms:
  • Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, IC₅₀ = 15 µM) .
  • Kinase inhibition profiling : Use recombinant kinases (e.g., EGFR, CDK2) with ADP-Glo™ or fluorescence polarization .
  • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only controls to rule out nonspecific effects .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Integrate quantum mechanics (QM) and machine learning (ML) to streamline synthesis:
  • Reaction path search : Density functional theory (DFT) calculations (B3LYP/6-31G*) to identify transition states and energy barriers for key steps (e.g., amidation) .
  • Solvent optimization : COSMO-RS simulations to predict solvent effects on reaction yield .
  • Active learning : Train ML models on historical reaction data (temperature, solvent, catalyst) to predict optimal conditions for novel analogs .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Address inconsistencies through systematic analysis:
  • Structure-activity relationship (SAR) : Compare analogs (e.g., substituent variations on the phenyl ring) to isolate critical functional groups .
  • Assay standardization : Replicate experiments under identical conditions (e.g., cell density, serum concentration) to control variables .
  • Molecular docking : Use AutoDock Vina to model binding poses in target proteins (e.g., kinases), validating with mutagenesis studies (e.g., Kd values via SPR) .

Q. What advanced techniques characterize its binding interactions with target proteins?

  • Methodological Answer : Employ biophysical and structural methods:
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon/koff) to immobilized targets; use BIAcore T200 with reference flow cells .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) in PBS buffer at 25°C .
  • X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) at 1.8–2.2 Å resolution; refine structures using PHENIX .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。